molecular formula C20H33Cl2N3OSi B12728278 Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride CAS No. 121221-02-1

Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride

Cat. No.: B12728278
CAS No.: 121221-02-1
M. Wt: 430.5 g/mol
InChI Key: YHHUYBVPLPBNGP-UHFFFAOYSA-N
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Description

Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a quinoline ring, an acetamide group, and a triethylsilyl-substituted propylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the quinoline derivative, followed by the introduction of the acetamide group. The triethylsilyl-substituted propylamine is then attached to the quinoline ring through a series of reactions involving amination and silylation. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can improve yield and purity. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

Scientific Research Applications

Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, N-5-quinolinyl-2-((3-(trimethylsilyl)propyl)amino)-, dihydrochloride
  • Acetamide, N-5-quinolinyl-2-((3-(triisopropylsilyl)propyl)amino)-, dihydrochloride

Uniqueness

Acetamide, N-5-quinolinyl-2-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is unique due to its specific triethylsilyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability and solubility, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

121221-02-1

Molecular Formula

C20H33Cl2N3OSi

Molecular Weight

430.5 g/mol

IUPAC Name

N-quinolin-5-yl-2-(3-triethylsilylpropylamino)acetamide;dihydrochloride

InChI

InChI=1S/C20H31N3OSi.2ClH/c1-4-25(5-2,6-3)15-9-13-21-16-20(24)23-19-12-7-11-18-17(19)10-8-14-22-18;;/h7-8,10-12,14,21H,4-6,9,13,15-16H2,1-3H3,(H,23,24);2*1H

InChI Key

YHHUYBVPLPBNGP-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCNCC(=O)NC1=CC=CC2=C1C=CC=N2.Cl.Cl

Origin of Product

United States

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